5-Bromo-2-(5-chloroindolin-2-yl)-3-fluorophenol is a complex organic compound characterized by its unique structural features and potential biological activities. Its molecular formula is C13H10BrClFNO, and it possesses a molecular weight of approximately 297.58 g/mol. The compound features a bromine atom, a chlorine atom, and a fluorine atom, which contribute to its chemical reactivity and biological properties. The presence of the indolin moiety suggests that this compound may exhibit interesting pharmacological properties, making it a subject of interest in medicinal chemistry.
The chemical reactivity of 5-Bromo-2-(5-chloroindolin-2-yl)-3-fluorophenol is influenced by the halogen substituents and the hydroxyl group present in its structure. Possible reactions include:
Preliminary studies indicate that 5-Bromo-2-(5-chloroindolin-2-yl)-3-fluorophenol may exhibit significant biological activity. It has been identified as an inhibitor of certain cytochrome P450 enzymes, such as CYP1A2 and CYP2C19, which are crucial in drug metabolism. This inhibition could lead to altered pharmacokinetics of co-administered drugs, highlighting the importance of understanding its interactions within biological systems . Additionally, compounds with similar structures have shown anti-cancer properties, suggesting potential therapeutic applications.
The synthesis of 5-Bromo-2-(5-chloroindolin-2-yl)-3-fluorophenol can be achieved through several methodologies:
5-Bromo-2-(5-chloroindolin-2-yl)-3-fluorophenol has potential applications in various fields:
Interaction studies are crucial for understanding the pharmacodynamics of 5-Bromo-2-(5-chloroindolin-2-yl)-3-fluorophenol. Research indicates that this compound interacts with various biological macromolecules:
Several compounds share structural similarities with 5-Bromo-2-(5-chloroindolin-2-yl)-3-fluorophenol. These include:
Compound Name | CAS Number | Similarity Index |
---|---|---|
5-Bromo-2-fluorophenol | 112204-58-7 | 0.79 |
5-Bromo-2-chloro-4-fluorophenol | 11447460 | 0.81 |
(5-Bromo-2-chlorophenyl)methanol | 14996540 | 0.79 |
4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene | 46143223 | 0.81 |
(S)-3-(4-(5-Bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran | 91509589 | 0.81 |
These compounds exhibit varying degrees of similarity based on their structural features and functional groups. The unique combination of bromine, chlorine, and fluorine atoms in 5-Bromo-2-(5-chloroindolin-2-yl)-3-fluorophenol distinguishes it from others by potentially enhancing its reactivity and biological activity.